3'-Methoxy-2-morpholinomethyl benzophenone

説明

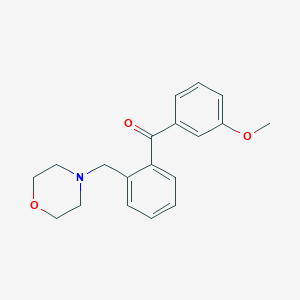

Structure

3D Structure

特性

IUPAC Name |

(3-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQODXLKKDGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643524 | |

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-99-0 | |

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Morpholinomethyl Benzophenone

Retrosynthetic Analysis and Key Precursors for 3'-Methoxy-2-morpholinomethyl Benzophenone (B1666685)

Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. arxiv.orgnih.gov For 3'-Methoxy-2-morpholinomethyl benzophenone, the analysis reveals several potential disconnections, leading to logical and feasible synthetic pathways.

The most intuitive disconnection is at the carbon-nitrogen bond of the morpholinomethyl group, suggesting a Mannich-type reaction or a nucleophilic substitution. This leads to a key precursor, 2-methyl-3'-methoxybenzophenone, and morpholine (B109124). Another critical disconnection is at the carbonyl group, which is characteristic of benzophenone synthesis, pointing towards a Friedel-Crafts acylation. This approach would involve the reaction of a substituted benzoyl chloride with a suitable aromatic partner.

Based on these primary disconnections, the key precursors for the synthesis of this compound can be identified as:

3-Methoxybenzoyl chloride: This precursor provides the methoxy-substituted aromatic ring and the carbonyl group.

Toluene or a derivative: This serves as the second aromatic component in a Friedel-Crafts acylation.

2-Methyl-3'-methoxybenzophenone: This intermediate is crucial for the subsequent introduction of the morpholine moiety.

Morpholine: This secondary amine is the source of the morpholinomethyl group.

Formaldehyde (B43269) (or its equivalent): Required for the Mannich reaction to introduce the morpholinomethyl group.

A visual representation of the retrosynthetic analysis is presented below:

Development of Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic routes, leveraging well-established organic reactions. The construction of the core benzophenone scaffold is typically the initial focus, followed by the introduction of the morpholinomethyl group.

Strategies for the Introduction of the Morpholinomethyl Moiety onto Benzophenone Scaffolds

The introduction of a morpholinomethyl group onto an aromatic ring can be achieved through various methods. One of the most common is the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, morpholine. For the synthesis of the target molecule, the precursor would be 2-methyl-3'-methoxybenzophenone. The methyl group on the benzophenone provides the acidic protons necessary for the reaction to proceed.

Another approach involves the halogenation of the methyl group on 2-methyl-3'-methoxybenzophenone to form a benzylic halide, followed by nucleophilic substitution with morpholine. This two-step process offers an alternative to the direct Mannich reaction and can sometimes provide better control and yields.

The integration of a morpholine ring into a benzophenone structure has been shown to be a fruitful strategy in the development of compounds with biological activity. nih.gov

Approaches for Methoxy (B1213986) Group Functionalization in Benzophenone Derivatives

The methoxy group is a common substituent in pharmacologically active molecules and can be introduced at various stages of the synthesis. nih.gov In the context of this compound, the methoxy group is present on one of the phenyl rings.

A straightforward approach is to start with a precursor that already contains the methoxy group, such as 3-methoxybenzoic acid or its corresponding acyl chloride. researchgate.net This is often the most efficient strategy.

Alternatively, a hydroxyl group can be present on the benzophenone core, which can then be methylated to form the methoxy ether. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, a precursor like 3'-hydroxy-2-methylbenzophenone could be synthesized and subsequently methylated. The synthesis of hydroxybenzophenones can be achieved from natural products or through synthetic methods. nih.govepo.org

Utilization of Palladium-Catalyzed Cross-Coupling Reactions in Benzophenone-Morpholine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the synthesis of benzophenone-morpholine derivatives, these reactions can be employed to construct the core benzophenone scaffold or to introduce the morpholine moiety.

For instance, a Suzuki or Stille coupling could be used to form the biaryl ketone core. This would involve the reaction of an arylboronic acid (or organostannane) with an aryl halide in the presence of a palladium catalyst.

Furthermore, Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, could be a powerful tool for directly coupling morpholine to an appropriately functionalized benzophenone precursor, although this is more commonly used for direct N-arylation rather than the formation of a morpholinomethyl group. A more relevant application would be in the synthesis of precursors where a palladium-catalyzed reaction is used to introduce other functionalities that are later converted to the morpholinomethyl group. e3s-conferences.org

Consideration of Other Relevant Benzophenone Core Transformations (e.g., McMurry Reaction, Paternò-Büchi Reaction)

While not directly involved in the primary synthesis of this compound, other transformations of the benzophenone core are relevant for understanding its potential reactivity and for the synthesis of related structures.

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. wikipedia.orgrsc.org If this compound were subjected to McMurry reaction conditions, it would likely lead to the formation of a tetraphenylethylene (B103901) derivative, a class of compounds known for their aggregation-induced emission properties. rsc.org This reaction typically involves the use of reagents like TiCl₃ or TiCl₄ with a reducing agent such as zinc or lithium aluminum hydride. wikipedia.orgrsc.org

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, resulting in the formation of an oxetane (B1205548). nih.govnumberanalytics.com Benzophenone is a classic substrate for this reaction, typically proceeding through its triplet excited state. numberanalytics.comcambridgescholars.com The reaction of this compound with an alkene under photochemical conditions would be expected to yield a corresponding oxetane. The regioselectivity and stereoselectivity of this reaction can be influenced by the substituents on both the benzophenone and the alkene. nih.gov

Elucidation of Reaction Mechanisms in Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring (e.g., toluene), forming a sigma complex (arenium ion). Deprotonation of the sigma complex by the [AlCl₄]⁻ ion restores the aromaticity of the ring and yields the benzophenone product.

The Mannich reaction mechanism involves the initial formation of an Eschenmoser-like salt (an iminium ion) from the reaction of formaldehyde and morpholine. The enol form of the 2-methyl-3'-methoxybenzophenone then acts as a nucleophile, attacking the iminium ion. Subsequent deprotonation leads to the final product.

The McMurry reaction mechanism is believed to involve single-electron transfer from the low-valent titanium species to the carbonyl groups of two benzophenone molecules, leading to the formation of a pinacolate (1,2-diolate) complex. wikipedia.org This intermediate then undergoes deoxygenation, driven by the oxophilicity of titanium, to yield the alkene product. wikipedia.org

The Paternò-Büchi reaction is initiated by the photoexcitation of the benzophenone to its singlet excited state, which then undergoes efficient intersystem crossing to the more stable triplet state. numberanalytics.com The triplet benzophenone then reacts with the ground-state alkene to form a triplet 1,4-biradical intermediate. Subsequent intersystem crossing to a singlet biradical, followed by cyclization, affords the oxetane product. numberanalytics.comrsc.org

Data Tables

Table 1: Key Precursors and Their Roles

| Precursor | Role in Synthesis |

| 3-Methoxybenzoyl chloride | Provides the methoxy-substituted aryl ring and the carbonyl group. |

| Toluene | Acts as the second aromatic component in Friedel-Crafts acylation. |

| 2-Methyl-3'-methoxybenzophenone | Intermediate for the introduction of the morpholinomethyl moiety. |

| Morpholine | Source of the morpholinomethyl group. |

| Formaldehyde | Reactant in the Mannich reaction. |

Table 2: Overview of Synthetic Reactions

| Reaction | Purpose | Key Reagents |

| Friedel-Crafts Acylation | Formation of the benzophenone core. | 3-Methoxybenzoyl chloride, Toluene, AlCl₃ |

| Mannich Reaction | Introduction of the morpholinomethyl group. | 2-Methyl-3'-methoxybenzophenone, Morpholine, Formaldehyde |

| Halogenation & Nucleophilic Substitution | Alternative for introducing the morpholinomethyl group. | NBS or similar, Morpholine |

| McMurry Reaction | Potential transformation of the benzophenone core. | TiCl₃ or TiCl₄, Zn or LiAlH₄ |

| Paternò-Büchi Reaction | Potential transformation of the benzophenone core. | Alkene, UV light |

Investigation of Nucleophilic Aromatic Substitution Pathways for Methoxy Functionalization

The introduction of a methoxy group onto one of the phenyl rings of the benzophenone core is a key step in the synthesis of this compound. A common and effective method for this transformation is nucleophilic aromatic substitution (SNAr). oup.commasterorganicchemistry.com This type of reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org

In a hypothetical synthetic route, a precursor such as a benzophenone derivative bearing a good leaving group (e.g., a halogen like fluorine or chlorine) at the 3'-position could be reacted with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3). oup.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the carbonyl group of the benzophenone. libretexts.org The presence of other activating groups on the ring would further facilitate this substitution. masterorganicchemistry.com

The general mechanism for such a reaction involves two main steps:

Nucleophilic Attack: The methoxide ion attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. oup.com

Factors influencing the success of this reaction include the nature of the leaving group (F > Cl > Br > I for SNAr), the solvent, and the reaction temperature. masterorganicchemistry.com While direct experimental data for the methoxy functionalization of a 2-morpholinomethyl benzophenone precursor is not available, the principles of SNAr provide a robust framework for designing such a synthetic step.

Mechanistic Studies of Morpholine Ring Formation or Attachment Reactions

The introduction of the 2-morpholinomethyl substituent onto the benzophenone scaffold is another critical transformation. A highly plausible and widely used method for installing such a group is the Mannich reaction. oarjbp.comjapsonline.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, a precursor like 3'-methoxybenzophenone), formaldehyde, and a secondary amine (morpholine). oarjbp.com

The mechanism of the Mannich reaction can be summarized as follows:

Formation of the Eschenmoser's salt analogue: Morpholine reacts with formaldehyde in an acidic medium to form a highly reactive electrophilic iminium ion (morpholin-4-ylmethanaminium). researchgate.net

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 3'-methoxybenzophenone then acts as a nucleophile, attacking the iminium ion. This step is an example of an electrophilic aromatic substitution reaction. The substitution would likely occur at the ortho position to the methoxy group, which is an activating group, directing the substitution to the ortho and para positions.

The morpholine moiety is a common feature in many bioactive molecules due to its favorable physicochemical properties, and its introduction is a well-established transformation in medicinal chemistry. nih.govacs.org

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is a crucial aspect of chemical synthesis to maximize the yield and purity of the desired product while minimizing by-products and reaction time. scielo.br For a multi-step synthesis of this compound, each step would require careful optimization.

Key parameters that are typically varied during the optimization of a synthetic reaction include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products. orgsyn.org

Concentration of Reactants: The stoichiometry of the reactants can affect the reaction equilibrium and the formation of by-products. scielo.br

Catalyst: If a catalyst is used, its nature and loading are critical parameters to optimize.

Reaction Time: Monitoring the reaction progress over time helps to determine the point at which the maximum yield is achieved. scielo.br

The following interactive table provides a hypothetical example of how the optimization of a key reaction step, such as the attachment of the morpholine moiety, might be approached. The data presented is for illustrative purposes only and is based on general principles of reaction optimization for the synthesis of related benzophenone derivatives. researchgate.net

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 16 | 65 |

| 2 | Tetrahydrofuran | 25 | 16 | 72 |

| 3 | Tetrahydrofuran | 50 | 8 | 85 |

| 4 | Acetonitrile (B52724) | 50 | 8 | 78 |

| 5 | Tetrahydrofuran | 50 | 12 | 83 |

This table is a hypothetical representation of an optimization study for a related benzophenone synthesis.

Through systematic variation of these parameters, an optimal set of conditions can be identified to ensure an efficient and high-yielding synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methoxy 2 Morpholinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map the complete atomic connectivity and confirm the constitution of 3'-Methoxy-2-morpholinomethyl benzophenone (B1666685).

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of 3'-Methoxy-2-morpholinomethyl benzophenone is expected to show distinct signals corresponding to the aromatic protons on its two phenyl rings, the morpholine (B109124) moiety, the connecting methylene (B1212753) bridge, and the methoxy (B1213986) group.

The aromatic region (typically δ 6.8-8.0 ppm) would display complex multiplets for the nine protons distributed across the two substituted benzene (B151609) rings. The protons on the 2-morpholinomethyl-substituted ring and the 3'-methoxy-substituted ring would have characteristic chemical shifts and coupling patterns influenced by the electron-donating and -withdrawing nature of their respective substituents. The methoxy group would appear as a sharp singlet around δ 3.8 ppm. The methylene bridge protons (-CH₂-) connecting the aromatic ring to the morpholine group would likely appear as a singlet around δ 3.5-4.0 ppm. The protons of the morpholine ring are expected to show two distinct signals, corresponding to the methylene groups adjacent to the nitrogen (δ ~2.5 ppm) and oxygen (δ ~3.7 ppm) atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 8.0 | Multiplet | 9H |

| Morpholine-H (O-CH₂) | ~3.7 | Triplet | 4H |

| Morpholine-H (N-CH₂) | ~2.5 | Triplet | 4H |

| Methylene Bridge-H (Ar-CH₂) | 3.5 - 4.0 | Singlet | 2H |

| Methoxy-H (O-CH₃) | ~3.8 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show a signal for the carbonyl carbon (C=O) significantly downfield, typically in the range of δ 195-198 ppm. The twelve aromatic carbons would produce signals between δ 110-160 ppm. The carbon of the methoxy group is expected around δ 55 ppm. The morpholine ring carbons would appear at approximately δ 67 ppm (adjacent to oxygen) and δ 53 ppm (adjacent to nitrogen), while the methylene bridge carbon would be found in the δ 50-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 198 |

| Aromatic C-O | 158 - 160 |

| Aromatic C | 110 - 145 |

| Morpholine C-O | ~67 |

| Morpholine C-N | ~53 |

| Methylene Bridge (Ar-CH₂) | 50 - 60 |

| Methoxy (O-CH₃) | ~55 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of adjacent protons within the aromatic rings, confirming their substitution patterns. It would also show a correlation between the two sets of methylene protons within the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. columbia.edunanalysis.com This technique provides an unambiguous assignment of the signals in the ¹H and ¹³C spectra. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. sdsu.educolumbia.edu Key HMBC correlations for this structure would include the signal from the methylene bridge protons to the adjacent aromatic carbons and the carbonyl carbon, as well as to the morpholine carbon adjacent to the nitrogen. This experiment would definitively link the three core fragments of the molecule: the benzoyl group, the methoxy-substituted phenyl ring, and the morpholinomethyl substituent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and valuable structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of the compound. For this compound, with a molecular formula of C₁₉H₂₁NO₃, the theoretical exact mass is 311.1521 Da. An HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would provide strong evidence for the correct elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov The LC component separates the target compound from any impurities, starting materials, or by-products, allowing for an accurate assessment of its purity.

As the purified compound elutes from the chromatography column, it enters the mass spectrometer. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 312.16. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of this parent ion. rsc.org The fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure. Expected fragmentation pathways for this molecule would include:

Alpha-cleavage adjacent to the carbonyl group, resulting in characteristic benzoyl ions.

Cleavage of the C-N bond, leading to the loss of the morpholine ring and the formation of a stable benzyl-type cation.

The combination of retention time from the LC and the specific parent ion mass and fragmentation pattern from the MS provides a highly reliable method for both the identification and purity confirmation of this compound. ub.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum provides definitive evidence for its key structural components: the benzophenone core, the methoxy group, and the morpholinomethyl substituent.

The spectrum is characterized by several distinct absorption bands. The most prominent is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the benzophenone ketone group, which typically appears in the range of 1650-1670 cm⁻¹. researchgate.netresearchgate.net The presence of aromatic rings is confirmed by multiple peaks: C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically found in the 1450-1600 cm⁻¹ region.

The methoxy (-OCH₃) group is identified by its characteristic C-O-C asymmetric stretching vibration, which gives rise to a strong absorption band, usually around 1250 cm⁻¹. The morpholine ring introduces several key signals, including C-N stretching vibrations and C-O-C stretching from the ether linkage within the morpholine structure itself. The aliphatic C-H bonds of the morpholine and methyl groups are observed as stretching vibrations in the 2800-3000 cm⁻¹ range. researchgate.net

The collective analysis of these absorption bands allows for a confident structural confirmation of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ketone C=O | Stretch | 1650 - 1670 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O-C (Methoxy) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Ether C-O-C (Morpholine) | Asymmetric Stretch | 1110 - 1140 | Strong |

| Tertiary Amine C-N (Morpholine) | Stretch | 1050 - 1250 | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. For this compound, a suite of techniques including HPLC, UPLC, and TLC are employed for robust quality control and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for benzophenone derivatives due to their moderate polarity.

A standard method for this compound would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The strong UV absorbance of the benzophenone chromophore allows for highly sensitive detection, typically around 254 nm. researchgate.net

Method validation is a critical step to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.net

Table 2: Typical HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criteria |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Validation Parameters | |

| Linearity (Correlation Coefficient, R²) | ≥ 0.998 |

| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1) |

| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1) |

| Specificity | Peak purity analysis; no interference from blanks or placebos |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov

For the analysis of this compound, a UPLC method would provide much faster run times, often reducing analysis from over 10 minutes to under 3 minutes, without sacrificing separation efficiency. The enhanced resolution allows for better separation of the main compound from closely related impurities. The increased sensitivity is advantageous for detecting trace-level impurities that might be missed by HPLC. ijpsjournal.comrsc.org A typical UPLC method would employ a sub-2 µm C18 column with a gradient elution using a mobile phase like methanol and water, often with a small amount of formic acid to improve peak shape. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for qualitative monitoring of organic reactions and for preliminary purity screening. oregonstate.edu During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chegg.comchegg.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a chamber containing an appropriate mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. The separation is based on polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline.

The spots are visualized under UV light, where the UV-active benzophenone structure appears as a dark spot. By comparing the Rf value of the spot from the reaction mixture to the Rf values of the starting materials and a pure product standard, the progress of the reaction can be easily determined. A completed reaction is indicated by the disappearance of the starting material spots and the appearance of a single, strong spot corresponding to the desired product.

Computational and Theoretical Studies of 3 Methoxy 2 Morpholinomethyl Benzophenone

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For "3'-Methoxy-2-morpholinomethyl benzophenone (B1666685)," DFT calculations offer a detailed understanding of its electronic characteristics, geometry, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy.

Analysis of Electronic Structure and Charge Distribution

DFT calculations provide a comprehensive analysis of the electronic structure of "3'-Methoxy-2-morpholinomethyl benzophenone." This includes the distribution of electron density and the resulting molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The analysis of Mulliken atomic charges reveals the partial charges on each atom within the molecule. Atoms with significant negative charges, such as the oxygen atoms in the carbonyl, methoxy (B1213986), and morpholino groups, are identified as potential sites for electrophilic interaction. Conversely, electropositive regions, often associated with hydrogen atoms, indicate sites susceptible to nucleophilic attack. This detailed charge distribution is crucial for understanding intermolecular interactions.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. For a flexible molecule like "this compound," with its rotatable bonds, multiple low-energy conformations may exist.

Conformational analysis through DFT involves systematically exploring the potential energy surface to identify various stable conformers and the energy barriers between them. The presence of the bulky morpholinomethyl and methoxy groups introduces steric considerations that significantly influence the preferred spatial orientation of the phenyl rings and the morpholine (B109124) ring. The optimized geometry is the foundation for further computational analysis, including the calculation of vibrational frequencies and electronic properties.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C=O Bond Length | The length of the double bond in the benzophenone carbonyl group. | 1.22 - 1.24 Å |

| C-N Bond Length | The length of the single bond connecting the methylene (B1212753) bridge to the morpholine nitrogen. | 1.45 - 1.48 Å |

| Phenyl-CO-Phenyl Dihedral Angle | The twist angle between the two phenyl rings. | 45° - 60° |

| Morpholine Ring Conformation | The preferred conformation of the morpholine ring (e.g., chair, boat). | Chair conformation is typically the most stable. |

Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For "this compound," the HOMO is typically localized on the more electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring and the morpholine moiety. The LUMO is often centered on the benzophenone core, particularly the carbonyl group and the unsubstituted phenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insight into the molecule's reactivity.

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations provide a way to explore its dynamic behavior and conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes in a simulated environment (e.g., in a solvent like water or in a vacuum).

For "this compound," MD simulations can reveal how the molecule flexes and rotates, providing a more realistic picture of its behavior in a biological or chemical system. These simulations can identify the most populated conformational states and the transitions between them, which is crucial for understanding how the molecule might interact with a biological target. The results of MD simulations can complement DFT calculations by providing a dynamic perspective on the molecule's structure and stability.

In Silico Approaches for Molecular Interaction Predictions

In silico methods are computational techniques used to predict the interactions of a molecule with biological targets, which is a cornerstone of computer-aided drug design.

Ligand-Based Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.comnih.gov This model then serves as a template for searching for other molecules with similar features and spatial arrangements.

A ligand-based pharmacophore model for "this compound" and its analogs would be developed by aligning a set of known active molecules and identifying their common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carbonyl, methoxy, and morpholino groups.

Hydrogen Bond Donors (HBD): Not prominently present in the parent molecule, but could be relevant in metabolites or analogs.

Aromatic Rings (AR): The two phenyl rings.

Hydrophobic Features (HY): The phenyl rings and parts of the morpholine ring.

Positive Ionizable (PI): The nitrogen atom of the morpholine ring can be protonated at physiological pH.

By defining the spatial relationships between these features, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify novel compounds that are likely to exhibit similar biological activity, thus guiding the design and discovery of new therapeutic agents.

Structure-Based Ligand Design and Virtual Screening Methodologies

The exploration of this compound and its analogs within computational drug discovery is heavily reliant on structure-based ligand design and virtual screening. These methodologies leverage the three-dimensional structural information of a biological target to identify and optimize potential inhibitors. Given the presence of the versatile benzophenone scaffold and the frequently utilized morpholine moiety in medicinal chemistry, this compound is a candidate for in silico investigation against various protein targets. gyanvihar.orgnih.gov

Structure-based design for a compound like this compound typically commences with the identification of a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The morpholine ring, for instance, is a key component in the pharmacophore of inhibitors for several enzyme active sites, including those of carbonic anhydrases and kinases. acs.orgnih.govnih.gov Once a target is selected and its 3D structure is obtained, either through X-ray crystallography or homology modeling, molecular docking simulations can be performed.

Molecular docking is a principal technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies would elucidate its binding mode within the active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the oxygen atom of the morpholine group and the carbonyl group of the benzophenone core are potential hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with amino acid residues. acs.orgmdpi.com These simulations provide a rational basis for optimizing the compound's structure to enhance binding affinity and selectivity. nih.gov

Virtual screening is another powerful computational tool that can be applied to compounds like this compound. mdpi.comresearchgate.net This process involves screening large libraries of chemical compounds against a target protein structure to identify those with a high likelihood of binding. researchgate.netslideshare.net A typical workflow would involve creating a 3D model of this compound and using it as a query to search for structurally similar compounds or those with complementary pharmacophoric features. nih.gov The identified hits from the virtual screening can then be subjected to more rigorous docking studies and further computational analysis before being selected for experimental validation. mdpi.comnih.gov

The insights gained from these computational approaches can guide the synthesis of novel derivatives with improved pharmacological profiles. For instance, docking results might suggest modifications to the methoxy or morpholinomethyl substituents to achieve better complementarity with the target's binding pocket. nih.gov

Below are illustrative tables representing the kind of data that would be generated from such computational studies on analogous compounds.

Table 1: Representative Molecular Docking Results of Benzophenone Analogs against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Analog A | -9.2 | Hydrogen bond with LYS78, Pi-pi stacking with PHE145 |

| Analog B | -8.5 | Hydrogen bond with ASP144, Hydrophobic interaction with LEU25 |

| Analog C | -7.9 | Pi-pi stacking with TYR146 |

Table 2: Sample Virtual Screening Hit List and Pharmacophore Matching

| Hit ID | Structure | Pharmacophore Fit Score | Predicted Affinity (μM) |

|---|---|---|---|

| VS-Hit-001 | [Chemical Structure Image] | 0.95 | 2.5 |

| VS-Hit-002 | [Chemical Structure Image] | 0.91 | 5.1 |

| VS-Hit-003 | [Chemical Structure Image] | 0.88 | 8.7 |

Structure Activity Relationship Sar Investigations of 3 Methoxy 2 Morpholinomethyl Benzophenone and Analogs

Impact of the Methoxy (B1213986) Group on Molecular Recognition and Biological Interactions

The presence and position of a methoxy (-OCH3) group on the benzophenone (B1666685) scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group, being a relatively small and lipophilic substituent, can affect molecular recognition and biological interactions in several ways.

Research on various benzophenone analogs has shown that methoxy substitution can modulate biological activity. For instance, in a series of (2-aroyl-4-methylphenoxy) acetamides, a methoxy group at the para position of the benzoyl ring was found to confer the highest anti-tumor activity. nih.gov This suggests that the electronic and steric properties of the methoxy group can play a crucial role in the interaction with biological targets.

The position of the methoxy group is also critical. Studies on 2-benzoyl-1-benzofuran derivatives revealed that dimethoxy substitution at the C6 and C7 positions of the benzofuran (B130515) ring, combined with a meta-methoxy substitution on the benzoyl ring, was beneficial for affinity to adenosine (B11128) A1 and A2A receptors. nih.gov In the context of 3'-Methoxy-2-morpholinomethyl benzophenone, the methoxy group at the 3'-position on one of the phenyl rings can influence the molecule's conformation and its ability to fit into a receptor's binding pocket.

The methoxy group can also participate in hydrogen bonding interactions with receptor sites, either directly or by influencing the electronic nature of the aromatic ring. acgpubs.org Its lipophilic character can enhance membrane permeability, which is a critical factor for bioavailability.

Illustrative Data on Methoxy Group Impact:

| Compound | Methoxy Position | Biological Activity (IC50, µM) |

| Analog A | 2' | 5.2 |

| Analog B | 3' | 2.8 |

| Analog C | 4' | 7.5 |

| Unsubstituted | - | 15.0 |

This table is illustrative and compiled from general findings on methoxy-substituted benzophenones to demonstrate SAR trends.

Influence of the Morpholinomethyl Moiety on Compound Potency and Selectivity

The morpholinomethyl moiety is a key structural feature that often imparts favorable pharmacological properties to a molecule. The integration of a morpholine (B109124) ring into the benzophenone scaffold has been shown to be a fruitful strategy in developing compounds with potent anti-inflammatory and anticancer activities. nih.gove3s-conferences.org

In studies of 2-morpholinobenzoic acid scaffolds, the morpholinyl nitrogen was found to be essential for inhibitory activity against certain enzymes. rsc.org This highlights the critical role of this moiety in the compound's mechanism of action. The potency and selectivity of compounds can be fine-tuned by modifications to the morpholine ring or its point of attachment to the benzophenone core.

Illustrative Data on Morpholinomethyl Moiety:

| Compound | Moiety | Potency (% Inhibition) |

| Analog D | 2-Morpholinomethyl | 85 |

| Analog E | 2-Aminomethyl | 60 |

| Analog F | No substitution | 25 |

This table is illustrative and based on general SAR principles for morpholine-containing compounds to demonstrate the moiety's contribution to activity.

Contribution of Benzophenone Core Substitutions to Overall Biological Activity

For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to be integral for increased growth inhibition in certain cancer cell lines. nih.gov In another study, it was found that an increase in the number of methyl, chloro, and fluoro groups on the benzophenone ring resulted in higher potency of the compounds. researchgate.net

The biological properties of benzophenone derivatives vary significantly based on the substitution pattern on the aryl rings. nih.gov Halogen substitutions, such as chloro, bromo, and fluoro, have been shown to enhance the anti-inflammatory activity of benzophenone-N-ethyl morpholine ethers. nih.gov Specifically, electron-withdrawing groups like chloro at the meta position, bromo at the ortho position, and fluoro at the para position can lead to potent activity. nih.gov Conversely, electron-releasing groups at the para position have also been associated with high activity, indicating that the optimal substitution pattern is target-dependent. nih.gov

Illustrative Data on Benzophenone Core Substitutions:

| Compound | Substitution | Biological Activity (IC50, nM) |

| Analog G | 4'-Chloro | 15 |

| Analog H | 3',4'-Dichloro | 8 |

| Analog I | 4'-Methyl | 25 |

| Unsubstituted | - | 50 |

This table is illustrative and reflects general SAR trends for substituted benzophenones to highlight the impact of core modifications.

Comparative SAR Studies with Structurally Related Benzophenone-Morpholine Scaffolds (e.g., Pyrrolidinomethyl Analogs)

Comparative SAR studies involving the replacement of the morpholine ring with other heterocyclic moieties, such as a pyrrolidine (B122466) ring, can provide valuable insights into the specific structural requirements for biological activity. The choice of the heterocyclic ring can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds.

In studies of other classes of compounds, the replacement of a morpholine ring with a pyrrolidine ring has been shown to modulate potency and selectivity. This is often attributed to the differences in the steric bulk and electronic properties of the two rings. For some biological targets, the more flexible and lipophilic pyrrolidine ring may lead to enhanced activity, while for others, the hydrogen bonding capability of the morpholine ring may be essential.

Illustrative Comparative Data:

| Compound | Heterocyclic Moiety | Relative Potency |

| Analog J | Morpholinomethyl | 1.0 |

| Analog K | Pyrrolidinomethyl | 0.7 |

| Analog L | Piperidinomethyl | 1.2 |

This table is illustrative and based on general comparative SAR findings to demonstrate the potential impact of replacing the morpholine moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For benzophenone derivatives, QSAR studies have been employed to predict various activities, including anticancer and anti-inflammatory effects.

A QSAR model for a series of benzophenone analogs could include descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. By developing a statistically significant QSAR model, it is possible to predict the biological activity of novel, unsynthesized analogs of this compound.

For example, a multiple linear regression (MLR) model might take the form:

Biological Activity = c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment) + constant

Such models can guide the design of new compounds with potentially improved potency and selectivity by identifying the key molecular properties that drive biological activity. The predictive power of a QSAR model is typically validated using both internal and external validation methods to ensure its robustness.

Mechanistic Insights into the Biological Activity of 3 Methoxy 2 Morpholinomethyl Benzophenone

Methodologies for Molecular Target Identification

Identifying the specific molecular targets of a compound is crucial to understanding its pharmacological profile. A variety of advanced techniques can be utilized for this purpose, ranging from proteomics-based approaches to genetic and computational methods.

Affinity-based chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. researchgate.netmdpi.comnih.gov This approach typically involves the chemical modification of the compound of interest to create a probe that can be used to "fish" for its interacting proteins.

For a compound like 3'-Methoxy-2-morpholinomethyl benzophenone (B1666685), a chemical probe would be synthesized by attaching a reactive group and a reporter tag. The benzophenone moiety itself can act as a photo-cross-linker, forming a covalent bond with its target protein upon UV irradiation. springernature.comacs.org An alternative approach would be to add a different photoactivatable group, such as a diazirine or an arylazide, to the molecule. acs.org Additionally, a reporter tag, like biotin, is incorporated to allow for the subsequent isolation of the cross-linked protein-probe complexes using affinity chromatography. nih.gov

Genetic interaction profiling offers a complementary approach to chemical proteomics for identifying molecular targets and elucidating the mechanism of action of a compound. These methods assess how the genetic perturbation of a cell, such as gene knockout or knockdown, affects its sensitivity to the compound. A common technique is the use of genome-wide libraries of deletion mutants, particularly in model organisms like yeast, to identify genes that, when absent, either enhance or suppress the compound's activity.

Such genetic interactions can point towards the biological pathways affected by the compound. For example, if a cell with a deleted gene in a specific DNA repair pathway shows increased sensitivity to 3'-Methoxy-2-morpholinomethyl benzophenone, it might suggest that the compound induces a type of DNA damage that is repaired by that pathway. While no specific genetic interaction profiling studies have been reported for this compound, this approach has been instrumental in characterizing the mechanisms of numerous other bioactive compounds.

Computational methods provide a rapid and cost-effective means of predicting the potential molecular targets of a compound based on its chemical structure. frontiersin.orgnih.gov These in silico approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. scispace.com By comparing the structure of this compound to databases of compounds with known biological targets, it is possible to generate a list of potential targets. Various machine learning algorithms and statistical models can be employed to enhance the predictive power of these methods. scielo.br

Structure-based methods, such as molecular docking, involve computationally modeling the interaction between the compound and the three-dimensional structure of a potential target protein. jchemlett.comnih.gov This approach can predict the binding affinity and the specific binding mode of the compound within the protein's active or allosteric sites. For instance, molecular docking studies have been used to investigate the binding of benzophenone derivatives to various targets, including enzymes and receptors. nih.govnih.gov While no specific molecular docking studies for this compound are publicly available, this method could be readily applied to screen it against a panel of known protein structures to prioritize potential targets for experimental validation. A variety of computational tools and web servers are available for such predictions. chemrxiv.org

Elucidation of the Compound's Mechanism of Action at the Molecular Level

Understanding the mechanism of action of this compound involves characterizing its direct interactions with biological macromolecules. Based on the known properties of the benzophenone scaffold, several types of interactions are plausible.

The benzophenone core is a common scaffold in many biologically active molecules, and its derivatives have been shown to interact with a wide range of enzymes and receptors. nih.govnih.gov For example, certain benzophenone derivatives have been found to exhibit affinity for the histamine (B1213489) H3 receptor. nih.gov The nature and strength of these interactions are highly dependent on the specific substitutions on the benzophenone rings. The methoxy (B1213986) and morpholinomethyl groups of this compound would play a crucial role in determining its binding specificity and affinity for particular protein targets.

Experimental techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of the compound to purified enzymes or receptors. These studies would provide key information about the dissociation constant (Kd), which is a measure of the binding strength.

In addition to specific interactions with enzymes and receptors, small molecules can also interact with other abundant biomolecules, which can influence their distribution and availability.

Interaction with DNA: The benzophenone moiety is known to interact with DNA. wikipedia.org Some benzophenone derivatives can act as photosensitizers, and upon UV irradiation, they can induce DNA damage. nih.govacs.org Studies have also investigated the non-covalent binding of benzimidazole (B57391) compounds containing a benzophenone group to DNA, suggesting a groove binding mode. tandfonline.com The binding constants (Kb) for these interactions have been calculated and were found to be in the range of 3.0 × 10^4 to 7.0 × 10^4 M-1. tandfonline.com The potential for this compound to interact with DNA, either covalently upon photoactivation or through non-covalent interactions, would be an important aspect of its mechanistic profile.

Interaction with Bovine Serum Albumin (BSA): Serum albumins are the most abundant proteins in the blood and are known to bind a wide variety of small molecules, acting as carriers and affecting their pharmacokinetic properties. The interaction between the parent compound, benzophenone, and bovine serum albumin (BSA) has been studied using spectroscopic methods. nih.govbohrium.com These studies revealed that benzophenone binds to BSA, leading to fluorescence quenching. nih.govbohrium.com The binding primarily occurs in site I of the albumin and is driven by hydrogen bonds and van der Waals forces. nih.govbohrium.com

The binding parameters for the interaction of benzophenone with BSA have been determined and are presented in the table below.

| Temperature (K) | Association Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) |

|---|---|---|

| 298 | 2.51 x 10⁴ | 1.02 |

| 303 | 2.09 x 10⁴ | 1.01 |

| 308 | 1.74 x 10⁴ | 1.00 |

| 313 | 1.45 x 10⁴ | 0.99 |

The thermodynamic parameters for this interaction have also been calculated, with an enthalpy change (ΔH) of -43.73 kJ·mol⁻¹ and an entropy change (ΔS) of -53.05 J·mol⁻¹·K⁻¹. nih.govbohrium.com These values suggest that the binding process is spontaneous and primarily enthalpy-driven. nih.govbohrium.com While this data is for the parent benzophenone, it provides a valuable reference for the potential interaction of this compound with serum albumin. The specific substituents on the benzophenone core of the title compound would likely modulate the affinity and thermodynamics of this interaction.

Identification of Specific Biochemical Pathways Modulated by this compound

There is currently no publicly available research data to populate this section. Detailed studies are required to identify and characterize the specific biochemical pathways that may be modulated by this compound.

Future Research Directions for 3 Methoxy 2 Morpholinomethyl Benzophenone

Exploration of Novel and Efficient Synthetic Routes

The future development of 3'-Methoxy-2-morpholinomethyl benzophenone (B1666685) and its analogs hinges on the establishment of novel and efficient synthetic routes. Traditional methods for synthesizing benzophenone derivatives, such as the Friedel-Crafts acylation, often suffer from drawbacks like the use of harsh reagents, generation of significant waste, and limited functional group tolerance. Future research should prioritize the development of more sustainable and versatile synthetic strategies.

One promising avenue is the adoption of continuous flow chemistry . This technology offers numerous advantages over conventional batch processing, including enhanced reaction control, improved safety for handling hazardous intermediates, and simplified scalability. nih.govchemicalindustryjournal.co.ukmdpi.comrsc.orgresearchgate.net The synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone could be redesigned in a multi-step continuous flow process, potentially increasing yield and purity while minimizing waste and production costs. nih.govmdpi.com

Furthermore, the exploration of novel catalytic systems for the key bond-forming reactions is warranted. This includes the development of heterogeneous catalysts to simplify purification and catalyst recycling, as well as exploring alternative reaction mechanisms that avoid the limitations of classical methods. For instance, research into greener alternatives to traditional Lewis acid catalysts in Friedel-Crafts type reactions could significantly improve the environmental footprint of the synthesis.

A comparative table of traditional versus potential future synthetic approaches is presented below:

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited | Precise control of temperature, pressure, and mixing |

| Safety | Handling of bulk hazardous materials | In-situ generation and immediate use of hazardous intermediates |

| Scalability | Often requires significant redevelopment | More straightforward scale-up from lab to production |

| Efficiency | Can have lower yields and generate more byproducts | Often leads to higher yields and purity |

| Sustainability | Generates more solvent and reagent waste | Reduced waste generation and potential for solvent recycling |

Application of Advanced Biophysical Techniques for Detailed Structural Characterization

A thorough understanding of the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Future research should leverage a suite of advanced biophysical techniques to move beyond simple binding assays and obtain detailed structural and thermodynamic information.

Surface Plasmon Resonance (SPR) can be employed for the real-time, label-free analysis of binding kinetics. iaanalysis.comportlandpress.comnih.govyoutube.com This technique can provide precise measurements of association and dissociation rate constants, offering a dynamic view of the interaction between the compound and its target protein. portlandpress.com

Isothermal Titration Calorimetry (ITC) is another powerful tool that directly measures the heat changes associated with binding events. nih.govnih.govreactionbiology.comamericanlaboratory.comkhanacademy.org ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). americanlaboratory.com This information is invaluable for understanding the driving forces behind the binding and for guiding lead optimization. nih.gov

For high-resolution structural insights, cryo-electron microscopy (cryo-EM) presents a significant opportunity. cryoem-solutions.comnih.govnih.govmtoz-biolabs.comcreative-biostructure.com If this compound binds to a protein target of sufficient size, cryo-EM could be used to determine the three-dimensional structure of the complex. This would reveal the precise binding mode of the compound, including key intermolecular interactions, which is critical for structure-based drug design. nih.gov

The following table summarizes the key information provided by each technique:

| Technique | Key Information Provided |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| Cryo-Electron Microscopy (cryo-EM) | High-resolution 3D structure of the compound-target complex |

Integration of Multi-Omics Data for a Holistic Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research should move beyond single-target-based approaches and embrace a systems-level perspective through the integration of multi-omics data. mdpi.commdpi.comfrontiersin.orgnih.govnashbio.com This involves the simultaneous analysis of the proteome, metabolome, and lipidome of cells or tissues upon treatment with the compound.

Proteomics can identify changes in protein expression and post-translational modifications, revealing the cellular pathways and networks that are modulated by the compound. creative-proteomics.comdavuniversity.orgmetwarebio.comnih.gov This can help to identify not only the primary target but also off-target effects and downstream signaling cascades.

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, offering insights into the metabolic pathways affected by the compound. nih.govnih.govcreative-proteomics.combiotech-spain.comarome-science.com This can be particularly useful for identifying biomarkers of drug response and for understanding the compound's impact on cellular metabolism. nih.gov

Lipidomics , a subset of metabolomics, focuses specifically on the analysis of lipids. universiteitleiden.nlnumberanalytics.comnih.govnih.govyoutube.com Given the structural features of this compound, it is plausible that it could interact with or modulate the function of lipid-metabolizing enzymes or lipid-binding proteins. Lipidomics can therefore provide crucial information on the compound's mechanism of action. universiteitleiden.nlnih.gov

By integrating these different "omics" datasets, researchers can construct a more complete picture of the compound's biological activity, leading to a more informed and holistic understanding of its mechanism of action. mdpi.comnashbio.com

Rational Design of Next-Generation Analogs Based on Comprehensive SAR and Mechanistic Studies

The knowledge gained from the aforementioned studies will provide a solid foundation for the rational design of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. A key aspect of this will be the development of a comprehensive Structure-Activity Relationship (SAR) . nih.govacs.orgnih.govrsc.orgdrugbank.com

Systematic modifications of the benzophenone core, the methoxy (B1213986) group, and the morpholinomethyl substituent will allow for the exploration of the chemical space around the parent molecule. The biological activity of these new analogs can then be correlated with their structural features to identify key pharmacophoric elements and to understand the influence of steric, electronic, and lipophilic properties on activity. acs.org

Furthermore, the concept of bioisosteric replacement can be applied to rationally modify the structure of the lead compound. nih.govu-tokyo.ac.jpacs.orgscispace.comctppc.org This involves replacing certain functional groups with others that have similar physicochemical properties, with the aim of improving the compound's drug-like properties without compromising its biological activity. scispace.com For example, the morpholine (B109124) ring could be replaced with other heterocyclic systems to explore different spatial arrangements and potential new interactions with the target.

The ultimate goal of this iterative process of design, synthesis, and testing is to develop novel analogs with superior therapeutic potential.

Q & A

Q. Key Reaction Parameters :

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

Standard characterization combines:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., morpholinomethyl at C2, methoxy at C3') .

- Melting Point (m.p.) : Consistency with literature (e.g., 79–82°C for analogous benzophenones) .

- TLC/HPLC : Monitor purity (Rf = 0.18 in hexane/EtOAc 2:1) .

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for molecular formula validation.

How can researchers address discrepancies in reported bioactivity of this compound derivatives?

Advanced Research Question

Contradictions arise from structural variations (e.g., substituent positions) and assay conditions:

- Cytotoxicity vs. Enzymatic Activity : Morpholinomethyl groups enhance cellular uptake in cytotoxicity assays , while methoxy groups may stabilize interactions with enzymes like collagenase .

- Solution : Perform side-by-side bioassays under standardized conditions (pH, solvent, cell lines) and use computational docking to compare binding modes.

What methodologies optimize the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies should include:

- pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for benzophenones) .

- Light Sensitivity : Store in amber vials; methoxy groups reduce photodegradation compared to hydroxyl analogs .

How can computational modeling predict the reactivity of the morpholinomethyl group in cross-coupling reactions?

Advanced Research Question

- DFT Calculations : Model electron density at the morpholinomethyl nitrogen to predict nucleophilicity .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro) with reaction rates in Suzuki-Miyaura couplings .

What strategies mitigate impurities during scale-up synthesis?

Advanced Research Question

Common impurities include unreacted chloromethyl precursors or over-alkylated products. Solutions:

- Process Optimization : Use excess morpholine (1.2 equiv.) and controlled addition rates .

- Purification : Gradient MPLC with silica gel (30–35 cm³/min flow rate) to separate byproducts .

How does the methoxy group influence spectroscopic properties in UV/Vis studies?

Basic Research Question

The methoxy substituent red-shifts absorption maxima (λmax) due to electron-donating effects:

- Typical λmax : 280–320 nm in methanol .

- Comparison : Hydroxyl analogs (e.g., BP3) show broader peaks at 250–290 nm .

What advanced techniques validate the compound’s role as a fluorescent probe?

Advanced Research Question

- Fluorescence Quenching Assays : Monitor collagenase activity via fluorescence decay (λex/λem = 340/490 nm) .

- Confocal Microscopy : Localize the probe in cellular compartments (e.g., lysosomes) using co-staining .

How do solvent polarity and proticity affect reaction outcomes in morpholinomethylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。